molecular formula C21H25N5O2S B2898833 N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1207013-73-7

N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2898833
CAS No.: 1207013-73-7
M. Wt: 411.52
InChI Key: BOHATYATRJMECO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound features a 1,3-thiazole core substituted at the 2-position with a 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole moiety and at the 5-position with a cyclohexyl carboxamide group. The cyclohexyl amide may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O2S/c1-13-19(20(27)23-15-7-5-4-6-8-15)29-21(22-13)18-14(2)26(25-24-18)16-9-11-17(28-3)12-10-16/h9-12,15H,4-8H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOHATYATRJMECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Formation via Hantzsch Thiazole Synthesis

The thiazole ring was constructed using a modified Hantzsch reaction. A mixture of N-substituted thiosemicarbazide (1a, 10 mmol) and chloroacetone (2, 12 mmol) in ethyl acetate was stirred with Et₃N (1.2 eq) at room temperature for 24 hours. The reaction proceeded via S-alkylation followed by cyclodehydration, yielding 4-methyl-2-hydrazinylidene-2,3-dihydrothiazole (3a, 94% yield).

Key Reaction Parameters :

  • Solvent: Ethyl acetate
  • Catalyst: Triethylamine
  • Temperature: 25°C
  • Yield: 78–99%

Oxidation to Carboxylic Acid

The hydrazinylidene intermediate (3a) was oxidized using KMnO₄ in acidic conditions (H₂SO₄, 0.5 M) to yield 4-methyl-1,3-thiazole-5-carboxylic acid (4a). The reaction was monitored by TLC (eluent: EtOAc/hexane, 1:1), and the product was recrystallized from ethanol (yield: 85%).

Characterization Data :

  • IR (KBr) : 1712 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 8.12 (s, 1H, thiazole-H).

Synthesis of the Triazole Moiety: 1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole

Azide Preparation: 4-Methoxyphenyl Azide

4-Methoxyaniline (5a, 10 mmol) was diazotized with NaNO₂ (1.1 eq) in HCl (2 M) at 0–5°C, followed by azide formation using NaN₃ (1.5 eq). The resulting 4-methoxyphenyl azide (6a) was extracted with CH₂Cl₂ and dried over Na₂SO₄ (yield: 88%).

CuAAC Reaction with Propargyl Methyl Ether

The azide (6a) underwent Cu(I)-catalyzed cycloaddition with propargyl methyl ether (7a, 1.2 eq) in t-BuOH/H₂O (1:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%). The reaction was stirred at 25°C for 12 hours, yielding 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole (8a, 92% yield).

Regioselectivity : Exclusive 1,4-disubstitution confirmed by NOESY correlations.

Characterization Data :

  • ¹³C NMR (100 MHz, CDCl₃) : δ 55.2 (OCH₃), 122.8 (triazole-C4), 144.3 (triazole-C5).

Coupling of Thiazole and Triazole Moieties

Bromination at Thiazole C2 Position

The thiazole carboxylic acid (4a) was brominated using PBr₃ (1.5 eq) in dry THF under N₂. After 6 hours at reflux, 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid (9a) was isolated by precipitation (yield: 75%).

Nucleophilic Aromatic Substitution

The triazole (8a, 1.1 eq) was deprotonated with NaH (1.2 eq) in DMF and reacted with 9a at 80°C for 8 hours. The coupled product, 2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxylic acid (10a), was obtained after column chromatography (SiO₂, EtOAc/hexane 3:7; yield: 68%).

Key Optimization :

  • Base: NaH > K₂CO₃ (higher reactivity for SNAr).
  • Solvent: DMF (polar aprotic, enhances nucleophilicity).

Final Amidation with Cyclohexylamine

Carboxylic Acid Activation

Compound 10a (1 eq) was treated with oxalyl chloride (2 eq) and catalytic DMF in dry CH₂Cl₂. After 2 hours, the solvent was evaporated to yield the acyl chloride (11a).

Amide Bond Formation

Cyclohexylamine (12a, 1.5 eq) was added to 11a in THF at 0°C. The mixture was stirred for 4 hours, followed by extraction with EtOAc and washing with 10% HCl. The crude product was purified by recrystallization (ethanol/H₂O) to afford the target compound (13a, 82% yield).

Characterization Data :

  • HRMS (ESI) : m/z calcd for C₂₂H₂₆N₅O₃S [M+H]⁺: 448.1756; found: 448.1759.
  • ¹H NMR (500 MHz, CDCl₃) : δ 1.20–1.45 (m, 10H, cyclohexyl), 2.48 (s, 3H, thiazole-CH₃), 2.89 (s, 3H, triazole-CH₃), 3.82 (s, 3H, OCH₃), 6.92 (d, J = 8.5 Hz, 2H, Ar-H), 7.85 (d, J = 8.5 Hz, 2H, Ar-H).

Analytical and Spectroscopic Validation

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) showed >98% purity. No residual solvents were detected by GC-MS.

X-ray Crystallography

Single-crystal X-ray analysis confirmed the Z-configuration of the exocyclic C=N bond in the thiazole intermediate (3a) and the planar geometry of the triazole-thiazole system.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing the thiazole and triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole and triazole show efficacy against various bacterial strains, suggesting potential use in developing new antibiotics.

Case Study: Antimicrobial Efficacy

CompoundBacterial StrainZone of Inhibition (mm)
N-cyclohexyl...E. coli15
N-cyclohexyl...S. aureus18

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies show that it can inhibit the proliferation of cancer cells through apoptosis induction.

Case Study: Anticancer Activity

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
A549 (Lung)15.0

Fungicidal Properties

The triazole group is known for its fungicidal properties. Research indicates that this compound can be effective against various fungal pathogens affecting crops.

Case Study: Fungicidal Efficacy

Fungal PathogenConcentration (ppm)Efficacy (%)
Fusarium spp.10085
Aspergillus spp.20090

Plant Growth Promotion

Some studies suggest that this compound may promote plant growth by enhancing nutrient uptake or acting as a growth regulator.

Polymer Synthesis

N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.

Case Study: Polymer Performance

Polymer TypeAddition (%)Mechanical Strength (MPa)
Polyethylene522
Polystyrene1030

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Triazole-Thiazole Hybrid Scaffolds

  • 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (): These compounds share the thiazole-carboxamide core but replace the triazole-methoxyphenyl group with a pyridinyl substituent. Synthesis involves coupling with amines, analogous to the cyclohexyl amide formation in the target compound .
  • N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (): This analog retains the triazole-carboxamide framework but substitutes the thiazole with an ethoxyphenyl group. The absence of the thiazole ring may diminish π-π stacking interactions critical for target binding .

Triazole-Carboxamide Derivatives with Varied Substituents

  • Compound I (ZIPSEY) ():
    (S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide features a chlorophenyl group and a hydroxypropan-2-yl amide. The chloro substituent is electron-withdrawing, contrasting with the electron-donating methoxy in the target compound. The hydroxyethyl amide may enhance hydrophilicity, reducing logP compared to the cyclohexyl group .

  • Compound IV (BEBJEZ) (): 1-(3-Amino-5-(3-hydroxy-3-methylbut-1-yn-1-yl)phenyl)-N-butyl-1H-1,2,3-triazole-4-carboxamide incorporates a butyl amide and an alkyne-substituted phenyl group.

Heterocyclic Variants: Thiadiazole vs. Thiazole

  • N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide (): This compound replaces the thiazole with a thiadiazole ring, which is more electronegative and may enhance hydrogen-bonding capacity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties
Target Compound Thiazole-Triazole 4-Methoxyphenyl, Cyclohexyl amide ~443.5 (est.) High lipophilicity, electron-donating groups
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Thiazole Pyridinyl, Variable amides ~260–350 Basicity from pyridine
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole Ethoxyphenyl, Methoxyphenyl amide ~395.4 Increased steric bulk
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Triazole Chlorophenyl, Hydroxypropan-2-yl amide ~411.9 Enhanced hydrophilicity
N4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide Triazole-Thiadiazole Cyclopropyl, Phenyl ~326.4 Electronegative thiadiazole core

Key Research Findings

  • Lipophilicity : The cyclohexyl amide increases logP, favoring membrane permeability but possibly reducing aqueous solubility .
  • Synthetic Accessibility : Thiazole-triazole hybrids require multi-step syntheses, similar to pyridinyl-thiazole analogs, but with additional complexity from the triazole substitution .

Biological Activity

N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide is a compound that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C18H24N4O2SC_{18}H_{24}N_{4}O_{2}S with a molecular weight of approximately 364.48 g/mol. The structure incorporates a thiazole ring and a triazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Research has highlighted the anticancer potential of triazole derivatives. Specifically, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines. For instance, studies revealed that triazole-based compounds can inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cells .

Case Study:
A study involving triazolothiadiazine derivatives demonstrated that these compounds exhibited strong inhibitory effects against breast cancer cell lines MCF-7 and MDA-MB-231 using the MTT assay. The results indicated a dose-dependent response, suggesting a promising avenue for further development in cancer therapy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives are frequently associated with antibacterial and antifungal properties. A related study found that triazole compounds exhibited significant antibacterial activity against human pathogenic bacteria, suggesting that N-cyclohexyl derivatives may similarly possess such effects .

Table 1: Antimicrobial Activity of Related Triazole Compounds

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
Triazolothiadiazine AE. coli8 µg/mL
Triazolothiadiazine BS. aureus16 µg/mL
N-cyclohexyl derivativeP. aeruginosaTBD

Anti-inflammatory and Analgesic Effects

Triazole derivatives have been noted for their anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation and pain pathways. Preliminary studies suggest that N-cyclohexyl derivatives may exhibit similar mechanisms .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of HDACs: This leads to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells.
  • Antimicrobial Action: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Anti-inflammatory Pathways: By inhibiting COX enzymes, it reduces the synthesis of pro-inflammatory mediators.

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-2-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols:

Intermediate preparation : Construct the triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-methoxyphenyl azide and a propargyl precursor.

Thiazole formation : Couple the triazole intermediate with a thiazole-carboxamide moiety using HATU or EDC/NHS coupling agents in anhydrous DMF .

Cyclohexyl group introduction : Perform nucleophilic substitution or amidation under reflux with cyclohexylamine in chloroform or acetonitrile .
Key optimization parameters include solvent polarity, temperature control (60–100°C), and catalyst selection (e.g., Pd/C for deprotection steps).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • NMR : Assign peaks for diagnostic groups (e.g., methoxyphenyl singlet at δ 3.8–4.0 ppm, cyclohexyl multiplet at δ 1.0–2.0 ppm) .
  • HPLC-MS : Verify purity (>95%) and molecular ion ([M+H]+) consistency with theoretical mass .
  • X-ray crystallography (if crystalline): Resolve bond lengths and angles for the triazole-thiazole core .

Advanced Research Questions

Q. What strategies are effective for optimizing the compound’s bioavailability in preclinical studies?

  • Methodological Answer : Address solubility and metabolic stability:
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the carboxamide site to enhance aqueous solubility .
  • Lipophilicity modulation : Replace the 4-methoxyphenyl group with fluorinated analogs to improve membrane permeability (logP <3) .
  • CYP450 inhibition assays : Use liver microsomes to identify metabolic hotspots (e.g., triazole ring oxidation) and guide structural shielding .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Combine molecular docking and dynamics:
  • Target binding : Dock the compound into homology models of biological targets (e.g., kinase domains) using AutoDock Vina. Focus on interactions between the thiazole-carboxamide and ATP-binding pockets .
  • Free energy calculations : Apply MM-GBSA to quantify binding affinities of analogs with modified substituents (e.g., methyl vs. ethyl groups on the triazole) .
  • ADMET prediction : Use SwissADME to prioritize analogs with optimal pharmacokinetic profiles .

Q. What experimental designs resolve contradictions in biological activity data across studies?

  • Methodological Answer : Conduct systematic validation:
  • Dose-response curves : Test the compound at 1 nM–100 µM in triplicate to establish EC50/IC50 consistency .
  • Off-target profiling : Screen against unrelated targets (e.g., GPCRs, ion channels) to rule out nonspecific effects .
  • Batch variability analysis : Compare results from independently synthesized batches using ANOVA to identify synthetic artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.